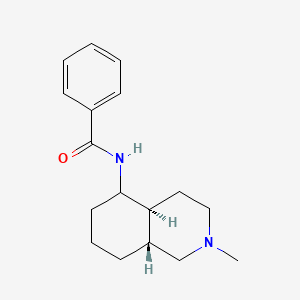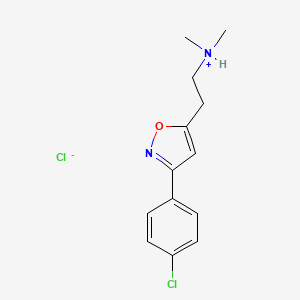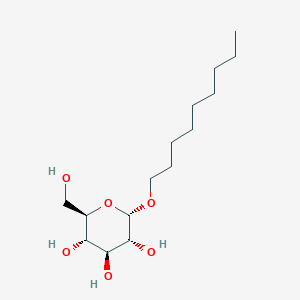
5-Benzamido-2-methyl-trans-decahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzamido-2-methyl-trans-decahydroisoquinoline is a synthetic organic compound known for its significant pharmacological properties, particularly its antiarrhythmic activity. This compound belongs to the class of quinolizidine derivatives, which are structurally related to natural alkaloids like lupinine and cytisine .
Vorbereitungsmethoden
The synthesis of 5-Benzamido-2-methyl-trans-decahydroisoquinoline typically begins with the preparation of 5-amino-2-methyl-trans-decahydroisoquinoline. This precursor is then subjected to benzoylation to yield the final product. The reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-Benzamido-2-methyl-trans-decahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzamido group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinolizidine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
5-Benzamido-2-methyl-trans-decahydroisoquinoline has been extensively studied for its antiarrhythmic properties. It has shown potent activity in increasing the threshold of ac-arrhythmia in isolated guinea pig heart tissues . Additionally, this compound has been investigated for its potential cardiovascular effects, including negative inotropic and chronotropic activities . Beyond its pharmacological applications, it may also serve as a valuable intermediate in organic synthesis and medicinal chemistry research.
Wirkmechanismus
The antiarrhythmic activity of 5-Benzamido-2-methyl-trans-decahydroisoquinoline is primarily attributed to its ability to modulate ion channels in cardiac tissues. It likely targets sodium and potassium channels, stabilizing the cardiac membrane and preventing abnormal electrical activity . The exact molecular pathways involved are still under investigation, but its high potency suggests a strong interaction with these ion channels.
Vergleich Mit ähnlichen Verbindungen
5-Benzamido-2-methyl-trans-decahydroisoquinoline can be compared to other quinolizidine derivatives such as:
- Lupinine
- Cytisine
- Sparteine
Among these, this compound stands out due to its superior antiarrhythmic potency and favorable cardiovascular profile . Unlike some of its counterparts, it does not exhibit significant antihypertensive activity, making it a unique candidate for further pharmacological development.
Eigenschaften
CAS-Nummer |
72469-08-0 |
|---|---|
Molekularformel |
C17H24N2O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-15-14(12-19)8-5-9-16(15)18-17(20)13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12H2,1H3,(H,18,20)/t14-,15-,16?/m0/s1 |
InChI-Schlüssel |
IVYNIYYTFLHWEX-KSCSMHSMSA-N |
Isomerische SMILES |
CN1CC[C@H]2[C@H](C1)CCCC2NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCC2C(C1)CCCC2NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)


palladium(II)]](/img/structure/B13761924.png)


![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)




